molecular formula C7H9IN2O2 B3377846 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1354705-23-9

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No. B3377846
CAS RN: 1354705-23-9
M. Wt: 280.06
InChI Key: GKDDIAFYUSEVGO-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrazole-5-carboxylic acid is a chemical compound with the CAS Number: 6647-93-4 . It has a molecular weight of 237.98 . The compound is a solid under normal conditions .


Synthesis Analysis

The synthesis of pyrazole compounds, including 4-Iodo-1H-pyrazole-5-carboxylic acid, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of 4-Iodo-1H-pyrazole-5-carboxylic acid is represented by the linear formula C4H3IN2O2 . The InChI Code of the compound is 1S/C4H3IN2O2/c5-2-1-6-7-3 (2)4 (8)9/h1H, (H,6,7) (H,8,9) .


Chemical Reactions Analysis

Pyrazole compounds, including 4-Iodo-1H-pyrazole-5-carboxylic acid, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .


Physical And Chemical Properties Analysis

4-Iodo-1H-pyrazole-5-carboxylic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are pivotal in heterocyclic chemistry, serving as building blocks for synthesizing various biologically active compounds. These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis methods of these compounds are diverse, reflecting their significant synthetic applicability and biological activity. This versatility underscores their importance in medicinal chemistry, offering insights into potential applications in drug discovery and development (Cetin, 2020).

Role in Heterocyclic Synthesis

The reactivity of pyrazole derivatives makes them valuable as building blocks for the synthesis of various heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This versatility highlights their significance in the synthesis of heterocycles and dyes, demonstrating their potential for innovative transformations in organic synthesis (Gomaa & Ali, 2020).

Therapeutic Applications

Pyrazoline derivatives, closely related to pyrazole carboxylic acids, have been found to possess diverse biological properties, stimulating research in this field. Their therapeutic applications are vast, encompassing antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. This highlights the potential of pyrazole derivatives in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).

Anticancer Agent Development

Knoevenagel condensation products, including those derived from pyrazole carboxylic acids, have shown remarkable anticancer activity. These products have been utilized in the development of biologically fascinating molecules targeting various cancer types, further emphasizing the role of pyrazole derivatives in anticancer research (Tokala, Bora, & Shankaraiah, 2022).

Hybrid Catalysts in Synthesis

The synthesis of heterocyclic compounds, such as pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, is another area where pyrazole derivatives play a crucial role. These scaffolds have wide-ranging applicability in the medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid are not mentioned, pyrazoles in general have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, it is likely that research into the properties and applications of this compound will continue in the future.

Mechanism of Action

Target of Action

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid primarily targets alcohol dehydrogenase enzymes (ADH1A, ADH1B, and ADH1C) in humans . These enzymes play a crucial role in the metabolism of alcohols, converting them into aldehydes and ketones, which are further processed by the body.

Mode of Action

The compound interacts with its targets by binding to the active sites of the alcohol dehydrogenase enzymes. This binding inhibits the enzyme’s activity, preventing the conversion of alcohols into their respective aldehydes and ketones . This inhibition can lead to an accumulation of alcohols in the body, potentially affecting various physiological processes.

Pharmacokinetics

Its iodinated structure suggests it may have a relatively high molecular weight and potential for significant protein binding, which could affect its bioavailability and distribution within the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, the presence of other substances that compete for binding to alcohol dehydrogenase could modulate its inhibitory effects .

properties

IUPAC Name

4-iodo-2-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-2-3-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDDIAFYUSEVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354705-23-9
Record name 4-iodo-1-propyl-1H-pyrazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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